Cas no 1336153-06-0 ((2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine)

(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine
- EN300-1981994
- 1336153-06-0
-
- Inchi: 1S/C10H14ClNO/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6-7H,5,12H2,1-2H3/t7-/m1/s1
- InChI Key: OBICKFDECNWFJM-SSDOTTSWSA-N
- SMILES: ClC1=C(C=CC(=C1)C[C@@H](C)N)OC
Computed Properties
- Exact Mass: 199.0763918g/mol
- Monoisotopic Mass: 199.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
- XLogP3: 2.3
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1981994-0.25g |
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine |
1336153-06-0 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1981994-1g |
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine |
1336153-06-0 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1981994-0.1g |
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine |
1336153-06-0 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1981994-5.0g |
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine |
1336153-06-0 | 5g |
$5304.0 | 2023-06-02 | ||
Enamine | EN300-1981994-0.05g |
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine |
1336153-06-0 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1981994-2.5g |
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine |
1336153-06-0 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1981994-10.0g |
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine |
1336153-06-0 | 10g |
$7866.0 | 2023-06-02 | ||
Enamine | EN300-1981994-10g |
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine |
1336153-06-0 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-1981994-5g |
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine |
1336153-06-0 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1981994-1.0g |
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine |
1336153-06-0 | 1g |
$1829.0 | 2023-06-02 |
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine Related Literature
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Additional information on (2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine
Comprehensive Analysis of (2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine (CAS No. 1336153-06-0): Properties, Applications, and Research Insights
The compound (2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine (CAS No. 1336153-06-0) is a chiral amine derivative with significant potential in pharmaceutical and biochemical research. Its unique structural features, including the 3-chloro-4-methoxyphenyl moiety and the (2R)-propan-2-amine configuration, make it a valuable intermediate for synthesizing bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its stereospecificity and potential applications in drug discovery.
One of the most searched questions about (2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine relates to its synthetic routes and optical purity. Recent advancements in asymmetric synthesis have enabled more efficient production of this compound with high enantiomeric excess (ee). The chiral resolution of 1336153-06-0 is another hot topic, as it directly impacts its utility in developing enantioselective catalysts or therapeutics. Analytical techniques like HPLC and chiral chromatography are critical for quality control.
In the context of green chemistry, researchers are exploring sustainable methods to produce (2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine. Solvent-free reactions, biocatalysis, and microwave-assisted synthesis are gaining traction as alternatives to traditional organic synthesis. These approaches align with the growing demand for eco-friendly pharmaceutical intermediates, a frequently searched term in scientific databases.
The pharmacological potential of 1336153-06-0 is another area of intense investigation. Preliminary studies suggest its derivatives may interact with G-protein-coupled receptors (GPCRs), a key target class in modern drug development. This connection to central nervous system (CNS) research has spurred interest, particularly in academic circles studying neurotransmitter modulation.
From a commercial perspective, the global market for chiral amines like (2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine is expanding rapidly. The compound's patent landscape and supply chain dynamics are frequently queried in business intelligence platforms. Manufacturers are investing in scale-up technologies to meet the growing demand from contract research organizations (CROs) and pharmaceutical companies.
Quality standards for CAS 1336153-06-0 are rigorously maintained, with analytical parameters including melting point, specific rotation, and spectroscopic purity (NMR, MS) being critical specifications. These parameters are essential for researchers who require high-purity compounds for sensitive biological assays or material science applications.
Recent publications have highlighted the compound's potential in medicinal chemistry, particularly as a building block for privileged structures in drug design. Its structural versatility allows for diverse modifications, making it valuable for library synthesis in high-throughput screening campaigns. This aligns with current trends in fragment-based drug discovery, a popular search topic among medicinal chemists.
Storage and handling of (2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine require standard laboratory precautions. While not classified as hazardous under normal conditions, proper chemical storage guidelines should be followed to maintain stability. The compound's shelf life and degradation products are practical concerns frequently addressed in technical documentation.
In conclusion, 1336153-06-0 represents an important chiral building block with growing relevance across multiple scientific disciplines. Its combination of structural features, synthetic accessibility, and research applications positions it as a compound of continuing interest in both academic and industrial settings. Future research directions may explore its utility in catalysis, material science, and bioconjugation chemistry, reflecting broader trends in molecular innovation.
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